Isofistularin-3

説明

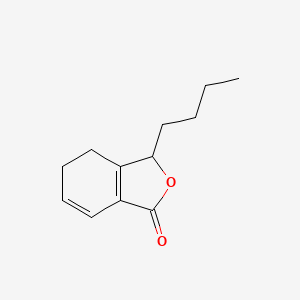

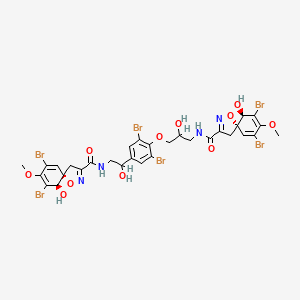

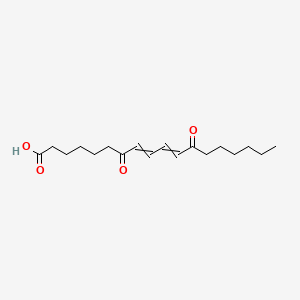

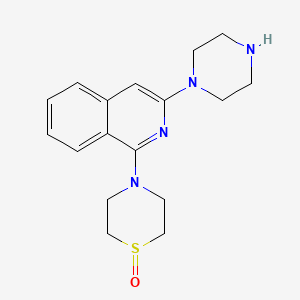

Isofistularin-3 is a direct, DNA-competitive DNMT1 inhibitor . It is a natural, marine alkaloid belonging to the group of bromotyrosine-derivatives . It is a cytotoxic isoxazoline compound .

Synthesis Analysis

Isofistularin-3 is a natural compound derived from the marine sponge Aplysina aerophoba . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

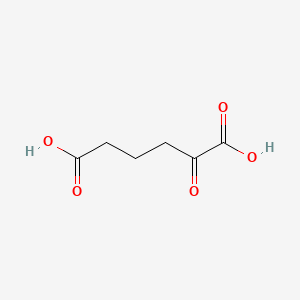

The molecular structure of Isofistularin-3 is complex, with a molecular weight of 1114.01 and a formula of C31H30Br6N4O11 . The exact structure is not detailed in the available resources.Physical And Chemical Properties Analysis

Isofistularin-3 has a molecular weight of 1114.01 and a formula of C31H30Br6N4O11 . The exact physical and chemical properties are not detailed in the available resources.科学的研究の応用

Cancer Therapy: DNA Methylation Inhibition

Isofistularin-3 has been characterized as a novel inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme responsible for maintaining DNA methylation patterns that are often altered in cancer. By binding to the DNA interacting pocket of DNMT1, Isofistularin-3 reduces the enzyme’s activity, leading to the re-expression of tumor suppressor genes and the induction of cell cycle arrest in cancer cells .

Enhancement of Chemotherapeutic Efficacy

Research indicates that Isofistularin-3 can sensitize cancer cells to tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL), enhancing the apoptotic response. This synergistic effect suggests that Isofistularin-3 could be used to improve the efficacy of existing chemotherapeutic agents .

Autophagy Induction

Isofistularin-3 induces autophagy, a cellular process involved in the degradation and recycling of cellular components. This action is evidenced by morphological changes typical of autophagy, such as the formation of autophagic vacuoles, and is validated by the conversion of LC3I to LC3II, a marker of autophagy .

Anti-Tumorigenic Activity

In vitro studies have shown that Isofistularin-3 exhibits anti-tumorigenic properties. It reduces the viability and colony formation of cancer cells, as well as inhibits in vivo tumor growth in lymphoma cell lines, without affecting the viability of non-cancerous cells .

Cytotoxicity Against Cancer Cells

Isofistularin-3 has demonstrated cytotoxic activity against HeLa cells, a line of human cervical cancer cells. The compound’s ability to reduce cell viability suggests its potential as a therapeutic agent for treating certain types of cancer .

Anti-Metastatic Potential

While Isofistularin-3’s influence on pro-metastatic cell properties is negligible, its role in the anti-metastatic activity of related compounds is under investigation. This could lead to the development of new strategies for preventing the spread of cancer .

将来の方向性

特性

IUPAC Name |

(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13?,20?,26-,27-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURTULDFIIAPTC-CJQKJACMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Br6N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-2-azaspiro(4.5)deca-2,6,8-triene-3-carboxamide, 7,9-dibromo-N-(3-(2,6-dibromo-4-(2-((((5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro(4.5)deca-2,6,8-trien-3-yl)carbonyl)amino)-1-hydroxyethyl)phenoxy)-2-hydroxypropyl)-10-hydroxy-8-methoxy-, (5S,10R)- | |

CAS RN |

87099-50-1 | |

| Record name | Isofistularin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)

![(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B1198108.png)